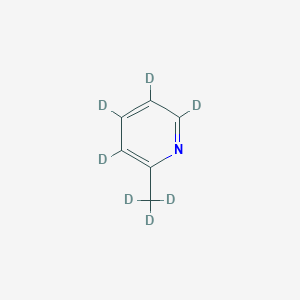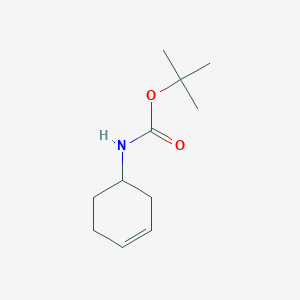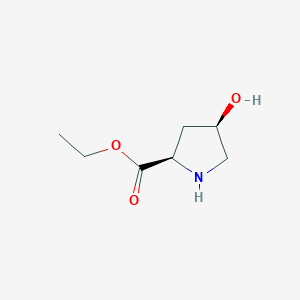
2,3-Benzofluorene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2,3-Benzofluorene is characterized by three aromatic rings . The molecule is mostly flat, with only two hydrogen atoms oriented into the 3D plane . The molecular weight is 216.28 g/mol .Chemical Reactions Analysis
This compound has been used in the analysis of fluorescence excitation-emission matrices of mixtures of polycyclic aromatic hydrocarbons . It was also used as a standard to detect ambient particle-bound polycyclic aromatic hydrocarbons by a real-time aerosol mass spectrometer .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 211-213 °C (lit.) . It is soluble in methanol . The density and refractive index are estimated to be 1.1020 and 1.6000, respectively .Aplicaciones Científicas De Investigación
Spectroscopy Studies : 2,3-Benzofluorene has been examined using vibrational and electronic absorption spectroscopy, revealing insights into its electronic structure and behavior (Banisaukas et al., 2004). These studies are significant for understanding the fundamental properties of this molecule.
Photodissociation Pathways : Research has also been conducted on the dissociation pathways of this compound cations, using techniques like Fourier transform ion cyclotron resonance mass spectrometry. This sheds light on the molecular behavior under specific conditions (Banisaukas et al., 2004).
Radical-anion Intermediates : The radical anions of this compound have been investigated, providing insights into their stability and reactivity. This is crucial for understanding the chemical reactions in which this compound is involved (Casson & Tabner, 1970).
Biosynthetic Studies : In the field of natural products, this compound-containing compounds like nenestatins have been isolated from deep-sea actinomycetes, revealing their potential in antibiotic and cytotoxic applications (Jiang et al., 2021).
Development of New Drugs : Research has been done on creating new biologically active compounds, such as 'hybrid' products containing Benzofuroxans and this compound derivatives, with potential applications in combating bacterial and fungal resistance (Chugunova et al., 2016).
Electroluminescent Devices : Studies have also focused on using this compound derivatives in the development of blue organic electroluminescent devices, showing their potential in display and lighting technologies (Kim et al., 2008).
Bioremediation Monitoring : this compound is also relevant in environmental science, particularly in monitoring bioremediation processes, as certain bacteria capable of degrading this compound express specific enzymes detectable by molecular techniques (Mesarch et al., 2000).
Astrochemistry : In astrochemistry, the reaction of fullerene monocations with this compound in the gas phase has been studied, providing insights into the behavior of these molecules in space (Zhang et al., 2022).
Mecanismo De Acción
Mode of Action
It is known to be part of the atypical angucycline family , but the specifics of its interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
2,3-Benzofluorene is involved in the biosynthesis of benzofluorene-containing aromatic polyketides . These compounds are known to undergo non-enzymatic deacylation, leading to the formation of dimers . This process involves a transient quinone methide-like intermediate, which facilitates the subsequent C-C/C-N coupled dimerization .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is known that benzofluorene-containing aromatic polyketides, such as lomaiviticin a and difluostatin a, exhibit potent antitumor activities . The specific effects of this compound on molecular and cellular processes require further investigation.
Action Environment
It has been identified in a coal liquid (solvent-refined coal) product , suggesting that it may be stable under certain environmental conditions.
Análisis Bioquímico
Biochemical Properties
2,3-Benzofluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified to inhibit estradiol-dependent reporter activity in yeast . This inhibition suggests that this compound can interact with hormone receptors or related signaling pathways. Additionally, it has been used in fluorescence excitation-emission matrix analysis of polycyclic aromatic hydrocarbons . The nature of these interactions often involves binding to specific sites on proteins or enzymes, altering their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In studies involving Sprague Dawley rats, this compound has shown dose-related changes in clinical pathology and organ weight measurements . It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to decrease reticulocyte count and alter thyroid hormone levels in male rats . These changes indicate that this compound can significantly impact cellular function and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit estradiol-dependent reporter activity, suggesting a potential interaction with hormone receptors . Additionally, changes in gene expression have been observed in liver and kidney tissues of rats exposed to this compound . These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound’s effects can vary depending on the duration of exposure. In short-term studies, significant changes in gene expression and clinical pathology were noted after five consecutive days of exposure . These findings suggest that this compound can have both immediate and long-term effects on cellular function, depending on the exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Sprague Dawley rats, a range of doses from 0.15 to 1,000 mg/kg body weight was tested . Dose-related changes were observed in clinical pathology, organ weights, and gene expression. Higher doses resulted in more pronounced effects, including decreased reticulocyte count and altered thyroid hormone levels . These findings indicate that this compound can have toxic or adverse effects at high doses, highlighting the importance of dosage considerations in its use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The involvement of cytochrome P450 enzymes in the metabolism of this compound has been suggested, indicating its role in oxidative biotransformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. The compound can easily cross cell membranes and enter the lymphatic and circulatory systems . Once inside the cells, it can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity.
Subcellular Localization
This compound’s subcellular localization is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Fluorescence microscopy studies have been used to determine the localization of this compound within cells, providing insights into its role in various cellular processes . These findings highlight the importance of subcellular localization in modulating the compound’s effects on cellular function.
Propiedades
IUPAC Name |
11H-benzo[b]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOJKSPCGLOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022477 | |
| Record name | 11H-Benzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [INCEM EHC] Beige solid; [Aldrich MSDS] | |
| Record name | 11H-Benzo(b)fluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
243-17-4, 30777-19-6 | |
| Record name | 11H-Benzo[b]fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030777196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Benzofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11H-Benzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BENZOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMO75RUY0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















